

# An In-depth Technical Guide to Ro 04-5595 Hydrochloride

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## Compound of Interest

Compound Name: *Ro 04-5595 hydrochloride*

Cat. No.: *B070903*

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## Introduction

**Ro 04-5595 hydrochloride** is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B (formerly NR2B) subunit.<sup>[1][2][3]</sup> As a tetrahydroisoquinoline derivative, it is structurally related to the analgesic Versidyne (Methofoline).<sup>[4]</sup> Its selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, memory, learning, and various neurological disorders.<sup>[5]</sup> This guide provides a comprehensive overview of its chemical properties, pharmacology, experimental applications, and synthesis.

## Chemical and Physical Properties

**Ro 04-5595 hydrochloride** is supplied as a solid and has well-defined chemical and physical characteristics crucial for experimental design.

Property	Value	References
Chemical Name	1-[2-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride	<a href="#">[6]</a>
Synonyms	Ro 04-5595 HCl	<a href="#">[7]</a>
CAS Number	64047-73-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>19</sub> H <sub>22</sub> CINO <sub>2</sub> · HCl	<a href="#">[2]</a> <a href="#">[9]</a>
Molecular Weight	368.30 g/mol	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Purity	≥98% (Typically analyzed by HPLC)	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble to 15 mM in water and 100 mM in DMSO	<a href="#">[2]</a>
Storage	Desiccate at +4°C for short-term; -20°C for long-term (powder form)	<a href="#">[2]</a> <a href="#">[10]</a>

## Pharmacology and Mechanism of Action

The primary mechanism of action for Ro 04-5595 is the selective blockade of NMDA receptors that contain the GluN2B subunit.

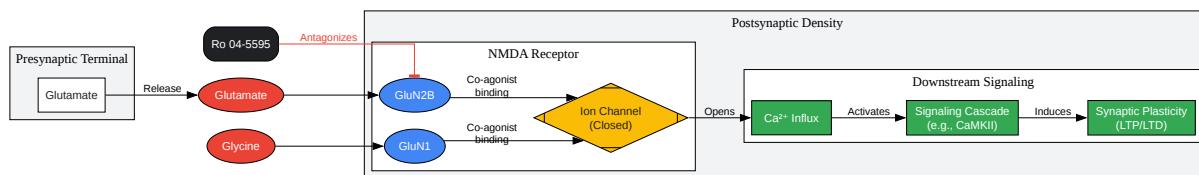
## Binding Affinity and Potency

Ro 04-5595 demonstrates high affinity for GluN2B-containing receptors, distinguishing it from other NMDA receptor subtypes.

Parameter	Value	Species/Assay Condition	References
$K_i$	31 nM	For GluN2B-containing NMDA receptors	[1][2][3][8]
$K_i$	2 nM	Relative to $[^3\text{H}]$ ifenprodil at GluN2B receptors in rat brain slices	[4]
$K_d$	$20 \pm 3$ nM	From competitive binding studies	[5]
$EC_{50}$	$186 \pm 32$ nM	In primary cultures from chicken embryo forebrain	[7]

## Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that function as ligand-gated ion channels. They are typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The binding of co-agonists glutamate and glycine (or D-serine) opens the channel, allowing for the influx of  $\text{Ca}^{2+}$ , which triggers a cascade of downstream signaling events crucial for synaptic plasticity. Ro 04-5595 acts as a non-competitive antagonist at the GluN2B subunit, preventing channel activation even in the presence of agonists.



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Caption: Mechanism of **Ro 04-5595 hydrochloride** at the NMDA receptor.

## Experimental Protocols and Data

Ro 04-5595 has been utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of GluN2B receptors.

### In Vivo Experimental Data Summary

Animal Model	Dosage & Administration	Key Findings	References
Mice	5-20 mg/kg, i.p.	Dose-dependently inhibited methamphetamine-induced locomotor stimulation.	[1]
Rats (Cocaine self-administering)	10 mg/kg, i.p. (for 6 days)	Reduced the AMPA to NMDA ratio, rescuing bidirectional synaptic plasticity.	[1]
Rats	2.0 $\mu$ g/0.5 $\mu$ l (intra-prelimbic cortex)	Potentiated associative morphine reward in a conditioned place preference (CPP) paradigm.	[11]
Rats (PET Imaging)	Intravenous injection	Showed rapid uptake and washout from the brain, indicating good pharmacokinetic profile for imaging.	[5]

### Detailed Experimental Protocol: In Vitro Autoradiography

This protocol is adapted from methodologies used for characterizing the binding of radiolabeled Ro 04-5595 in brain tissue.[5][12]

- Tissue Preparation:
  - Use adult male Sprague-Dawley rat brains, sectioned coronally or transversally at 20  $\mu$ m thickness on a cryostat.
  - Thaw tissue sections at room temperature for 15 minutes.
- Pre-incubation:
  - Pre-incubate sections in a 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash away endogenous ligands.
- Incubation:
  - Incubate the sections with [ $^3$ H]Ro 04-5595 (e.g., at a molar activity of 1.04 GBq/ $\mu$ mol) in fresh Tris-HCl buffer for 90 minutes at room temperature.[12]
  - To determine non-specific binding, incubate an adjacent set of sections in the same solution containing a high concentration (e.g., 10  $\mu$ M) of a non-labeled competitor like unlabeled Ro 04-5595 or CP-101,606.
- Washing:
  - Wash the sections sequentially in ice-cold Tris-HCl buffer (3 x 5 minutes) and then a brief dip (10 seconds) in ice-cold deionized water to remove unbound radioligand.[12]
- Drying and Exposure:
  - Thoroughly air-dry the slides.
  - Position the dried sections in a cassette with a tritium-sensitive phosphor screen and expose for 4-5 weeks.[12]
- Data Analysis:
  - Scan the exposed screen using a phosphor imager.

- Quantify the signal intensity in specific brain regions (e.g., cortex, hippocampus, striatum) using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

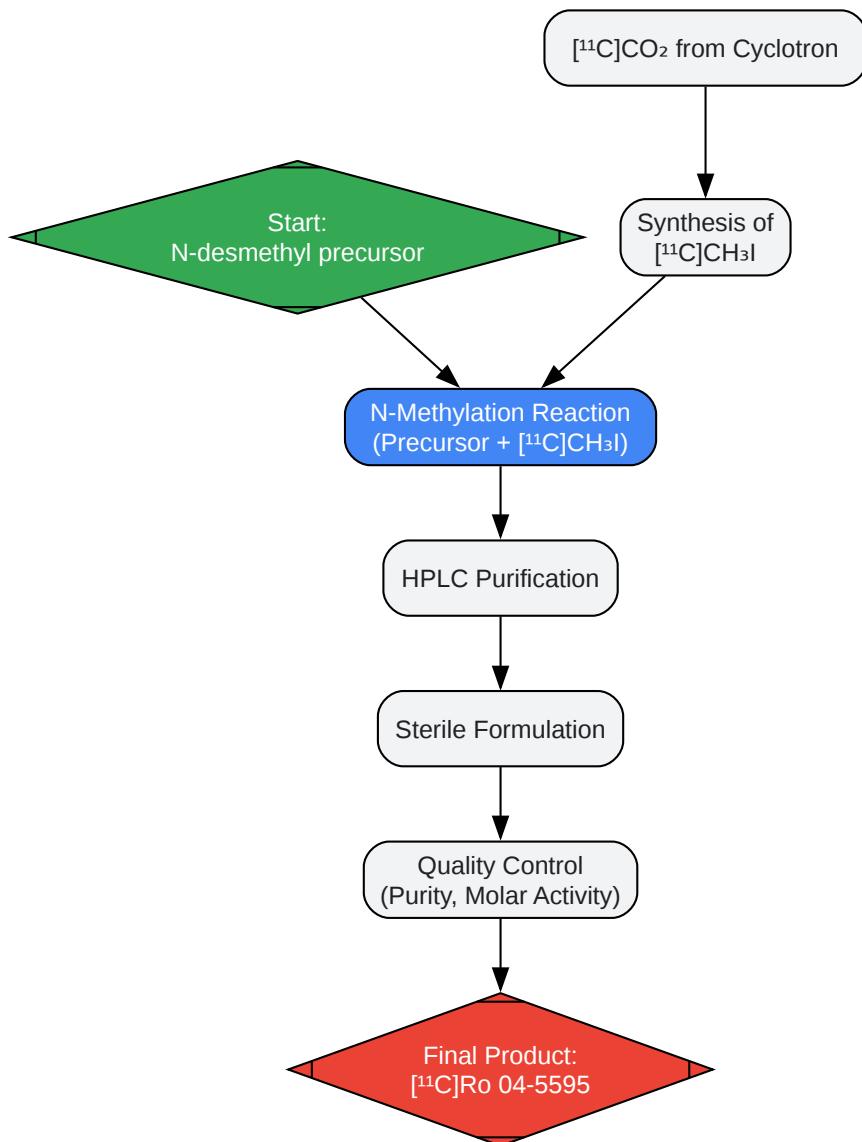
## Radiosynthesis for PET Imaging

The development of radiolabeled versions of Ro 04-5595 has enabled *in vivo* imaging of GluN2B receptor distribution and occupancy using Positron Emission Tomography (PET).

### Protocol: Synthesis of [<sup>11</sup>C]Ro 04-5595

This protocol describes the N-methylation of the precursor to produce the final radiotracer.[4][5]

- Precursor: The N-desmethyl precursor, 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline, is used.[4]
- Radiolabeling: N-methylation is performed using [<sup>11</sup>C]iodomethane ([<sup>11</sup>C]CH<sub>3</sub>I) or [<sup>11</sup>C]methyl triflate. The reaction is typically carried out in a solvent like DMF at an elevated temperature (e.g., 40°C) for a short duration (e.g., 1 minute).[4]
- Purification: The crude reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate [<sup>11</sup>C]Ro 04-5595 from the precursor and other byproducts.
- Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
- Quality Control: The final product is tested for radiochemical purity (typically >99%), molar activity, and sterility before administration.[5]



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Caption: Workflow for the radiosynthesis of  $[^{11}\text{C}]$ Ro 04-5595 for PET imaging.

## Applications in Research

**Ro 04-5595 hydrochloride** is a critical tool for:

- Neuropharmacology: Elucidating the role of GluN2B subunits in excitatory neurotransmission.
- Drug Discovery: Serving as a reference compound for the development of new, more selective GluN2B antagonists for conditions like neuropathic pain, depression, and

neurodegenerative diseases.

- Neuroimaging: The radiolabeled form, [<sup>11</sup>C]Ro 04-5595, allows for the non-invasive quantification of GluN2B receptor density and occupancy in the living brain, which is crucial for clinical trials of new drugs targeting this receptor.[5]
- Addiction Studies: Investigating the role of GluN2B-mediated plasticity in the rewarding effects of drugs of abuse, such as opioids and psychostimulants.[1][11]

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